methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-methoxyphenylacetic acid with 7-hydroxy-4-methylcoumarin. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: Similar structure but lacks the chromen-2-one core.
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar ester group but different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromen-2-one core with a methoxyphenyl group and a methoxyacetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-14-6-3-12(4-7-14)16-9-13-5-8-15(24-11-18(20)23-2)10-17(13)25-19(16)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAHEHBUYSOXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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